molecular formula C15H20O3 B1299271 4-Oxo-4-(4-pentylphenyl)butanoic acid CAS No. 64779-07-3

4-Oxo-4-(4-pentylphenyl)butanoic acid

Cat. No. B1299271
Key on ui cas rn: 64779-07-3
M. Wt: 248.32 g/mol
InChI Key: MIHIJXVJKUGJED-UHFFFAOYSA-N
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Patent
US05504244

Procedure details

Succinic anhydride (8.6 g; 0.1 mole) is reacted with pentylbenzene (100 ml) and aluminum chloride (29 g; 0.22 mole) and the product isolated by the manner described in Example 3. Recrystallization from aqueous ethanol gives 3-(4-n-pentylbenzoyl)propanoic acid (17 g) as colorless crystals, m.p. 98°-100° C.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[Cl-].[Al+3].[Cl-].[Cl-].[CH2:12]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:12]([C:17]1[CH:18]=[CH:19][C:20]([C:1]([CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[O:7])=[CH:21][CH:22]=1)[CH2:13][CH2:14][CH2:15][CH3:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
29 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCCC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product isolated by the manner
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C(=O)CCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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